molecular formula C10H12N2O3 B14823801 3-(Aminomethyl)-5-cyclopropoxypicolinic acid CAS No. 1243471-42-2

3-(Aminomethyl)-5-cyclopropoxypicolinic acid

Cat. No.: B14823801
CAS No.: 1243471-42-2
M. Wt: 208.21 g/mol
InChI Key: LXJPNKCMCBQECU-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-cyclopropoxypicolinic acid is a chemical compound that belongs to the class of picolinic acids. This compound is characterized by the presence of an aminomethyl group and a cyclopropoxy group attached to a picolinic acid core. Picolinic acids are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-cyclopropoxypicolinic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as palladium or platinum to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-5-cyclopropoxypicolinic acid undergoes various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

3-(Aminomethyl)-5-cyclopropoxypicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-cyclopropoxypicolinic acid involves its interaction with specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyclopropoxy group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 3-(Aminomethyl)-5-methylpicolinic acid
  • 3-(Aminomethyl)-5-ethoxypicolinic acid
  • 3-(Aminomethyl)-5-propoxypicolinic acid

Comparison: Compared to these similar compounds, 3-(Aminomethyl)-5-cyclopropoxypicolinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for specific applications in research and industry.

Properties

CAS No.

1243471-42-2

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-(aminomethyl)-5-cyclopropyloxypyridine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c11-4-6-3-8(15-7-1-2-7)5-12-9(6)10(13)14/h3,5,7H,1-2,4,11H2,(H,13,14)

InChI Key

LXJPNKCMCBQECU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)C(=O)O)CN

Origin of Product

United States

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